molecular formula C16H31NO B14147679 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone CAS No. 3853-21-2

4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone

Cat. No.: B14147679
CAS No.: 3853-21-2
M. Wt: 253.42 g/mol
InChI Key: FKMOUOGGXWFBEP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is an organic compound with a complex structure It belongs to the class of ketones and contains multiple functional groups, including a dimethylamino group and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone typically involves multi-step organic reactions. One possible synthetic route could include the following steps:

    Formation of the Cyclohexyl Ring: Starting with a suitable cyclohexane derivative, functionalize the ring to introduce the desired substituents.

    Introduction of the Dimethylamino Group: Use a nucleophilic substitution reaction to introduce the dimethylamino group.

    Formation of the Ketone: Oxidize the appropriate precursor to form the ketone functional group.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimized reaction conditions, including temperature control, catalysts, and purification techniques. The specific methods would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ketone group would yield carboxylic acids, while reduction would yield secondary alcohols.

Scientific Research Applications

4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone may have applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development and medicinal chemistry.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-5-(dimethylamino)-1-pentanone: Lacks the cyclohexyl ring, which may result in different chemical and biological properties.

    4,4-Dimethyl-1-(3-methylcyclohexyl)-1-pentanone:

Uniqueness

4,4-Dimethyl-5-(dimethylamino)-1-(3-methylcyclohexyl)-1-pentanone is unique due to the presence of both the dimethylamino group and the cyclohexyl ring, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

CAS No.

3853-21-2

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

5-(dimethylamino)-4,4-dimethyl-1-(3-methylcyclohexyl)pentan-1-one

InChI

InChI=1S/C16H31NO/c1-13-7-6-8-14(11-13)15(18)9-10-16(2,3)12-17(4)5/h13-14H,6-12H2,1-5H3

InChI Key

FKMOUOGGXWFBEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C(=O)CCC(C)(C)CN(C)C

Origin of Product

United States

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